molecular formula C10H13NO2 B8112288 2-Cyano-3-cyclohexyl-acrylic acid

2-Cyano-3-cyclohexyl-acrylic acid

Cat. No.: B8112288
M. Wt: 179.22 g/mol
InChI Key: VDDOTYDLBYKQQY-RMKNXTFCSA-N
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Description

2-Cyano-3-cyclohexyl-acrylic acid is an organic compound characterized by the presence of a cyano group (-CN) and a cyclohexyl group attached to an acrylic acid backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with acrylic acid as the starting material.

  • Cyano Group Introduction: The cyano group can be introduced through a cyanoethylation reaction, where a cyanoethylating agent such as acrylonitrile is used.

  • Cyclohexyl Group Addition: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a strong Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-amino-3-cyclohexyl-acrylic acid.

  • Substitution: Substitution reactions can occur at the cyano or carboxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Halogenating agents like thionyl chloride (SOCl2) for carboxyl group substitution.

Major Products Formed:

  • Oxidation: Cyclohexylacrylic acid derivatives.

  • Reduction: Cyclohexylaminoacrylic acid derivatives.

  • Substitution: Halogenated derivatives of cyclohexylacrylic acid.

Scientific Research Applications

2-Cyano-3-cyclohexyl-acrylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibition and protein interactions.

  • Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Cyano-3-cyclohexyl-acrylic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • Cyanoacrylic Acid: Similar structure but lacks the cyclohexyl group.

  • Cyclohexylacrylic Acid: Similar structure but lacks the cyano group.

  • 2-Cyano-3-phenyl-acrylic Acid: Similar cyano group but with a phenyl group instead of cyclohexyl.

Uniqueness: 2-Cyano-3-cyclohexyl-acrylic acid is unique due to the combination of the cyano and cyclohexyl groups, which impart distinct chemical and physical properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.

Properties

IUPAC Name

(E)-2-cyano-3-cyclohexylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h6,8H,1-5H2,(H,12,13)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDOTYDLBYKQQY-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 56 g of cyclohexanecarboxaldehyde, 56.5 g of ethyl cyanoacetate, 1 g of piperidine and 100 ml of acetic acid was heated on a steam bath for 30 minutes. The acetic acid was stripped under reduced pressure. The residue was dissolved in 500 ml of pentane. The solution was extracted, successively, with water, sodium bicarbonate solution, and water. The pentane was evaporated under reduced pressure and the residue was distilled to give the ethyl ester of 2-cyano-3-cyclohexyl-2-propenoic acid (4A), bp: 120°-121° C. at 0.01 Torr.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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